molecular formula C7H14O2Si B11918590 3-Butenoic acid, trimethylsilyl ester CAS No. 13688-54-5

3-Butenoic acid, trimethylsilyl ester

Cat. No.: B11918590
CAS No.: 13688-54-5
M. Wt: 158.27 g/mol
InChI Key: NJLWVYLLRXIFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenoic acid, trimethylsilyl ester is an organic compound with the molecular formula C7H14O2Si. It is a derivative of 3-butenoic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butenoic acid, trimethylsilyl ester typically involves the reaction of 3-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, trimethylsilyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butenoic acid, trimethylsilyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butenoic acid, trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group for the carboxyl group, allowing selective reactions at other sites of the molecule. The compound can participate in various organic reactions, including addition, elimination, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid (trans-2-butenoic acid): Similar structure but with a trans configuration of the double bond.

    Isocrotonic acid (cis-2-butenoic acid): Similar structure but with a cis configuration of the double bond.

    3-Butenoic acid: The parent compound without the trimethylsilyl group.

Uniqueness

3-Butenoic acid, trimethylsilyl ester is unique due to the presence of the trimethylsilyl group, which provides increased stability and reactivity under various conditions. This makes it a valuable reagent in organic synthesis compared to its non-silylated counterparts .

Properties

IUPAC Name

trimethylsilyl but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLWVYLLRXIFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465352
Record name 3-Butenoic acid, trimethylsilyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13688-54-5
Record name 3-Butenoic acid, trimethylsilyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.